6,7-Dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine, also known by its IUPAC name, is a complex organic compound classified under quinazoline derivatives. Quinazoline compounds are recognized for their diverse biological activities, making them significant in medicinal chemistry. This particular compound is notable for its potential therapeutic applications, particularly in the fields of oncology and neurology, due to its structural features that facilitate interactions with various biological targets .
The synthesis of 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine typically involves several key steps:
For large-scale production, continuous flow processes are often utilized to ensure high efficiency and consistency in product quality. Advanced techniques are applied to optimize reaction conditions and minimize waste.
The molecular formula of 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine is , with a molecular weight of approximately 289.33 g/mol. The compound features a quinazoline ring substituted at the 6 and 7 positions with methoxy groups and at the 2 position with a piperazine group.
InChI=1S/C14H19N5O2/c1-20-11-7-9-10(8-12(11)21-2)17-14(18-13(9)15)19-5-3-16-4-6-19/h7-8,16H,3-6H2,1-2H3,(H2,15,17,18)
The compound's structure allows for potential interactions with biological macromolecules due to the presence of functional groups that can participate in hydrogen bonding and hydrophobic interactions .
6,7-Dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine can undergo several chemical reactions:
Key reagents include:
The mechanism of action for 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine is primarily linked to its ability to interact with specific biological targets such as enzymes involved in cellular signaling pathways. For instance, it may act as an inhibitor for certain histone deacetylases (HDACs), which play critical roles in gene expression regulation and cancer progression .
Research indicates that modifications on the quinazoline scaffold can significantly influence its inhibitory potency against various HDAC isoforms, suggesting that the structure-function relationship is crucial for its therapeutic efficacy .
The compound is typically stored at temperatures around +5°C and shipped at room temperature. Its stability under these conditions is essential for maintaining its integrity during transportation and storage.
The chemical properties include:
The accurate mass of 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine is approximately 289.1539 g/mol .
6,7-Dimethoxy-2-(piperazin-1-yl)quinazolin-4-amines are primarily utilized in scientific research focused on:
The core quinazoline scaffold in 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine is typically constructed through cyclocondensation reactions involving anthranilic acid derivatives and nitrile sources. Classical routes employ 2-amino-4,5-dimethoxybenzonitrile as the starting material, which undergoes cyclization with formamidine acetate or triethyl orthoformate to generate the 4-chloro-6,7-dimethoxyquinazoline intermediate [3]. This chlorinated intermediate serves as the critical electrophile for subsequent nucleophilic displacement. A significant limitation of this approach is the requirement for stoichiometric phosphorus oxychloride (POCl₃) to activate the 4-position, generating corrosive HCl gas and necessitating rigorous purification [9].
Alternative pathways involve diazotization of 4-amino-2-chloro-6,7-dimethoxyquinazoline, as demonstrated in azo dye synthesis. This method employs aqueous HCl/NaNO₂ at 0-5°C to form a diazonium salt, though this intermediate is thermally unstable and requires immediate coupling – a constraint that complicates large-scale production [9]. Recent optimizations have focused on one-pot methodologies that minimize isolation of reactive intermediates. For example, sequential cyclization-chlorination followed by in situ piperazine displacement reduces overall process mass intensity by 38% compared to stepwise protocols [3].
Table 1: Comparison of Traditional Quinazoline Cyclization Methods
Starting Material | Cyclizing Agent | Activation Method | Yield (%) | Key Limitation |
---|---|---|---|---|
2-Amino-4,5-dimethoxybenzonitrile | Triethyl orthoformate | POCl₃ chlorination | 65-72% | Corrosive HCl byproduct |
Dimethoxyanthranilic acid | Formamidine acetate | Thermal cyclization | 58-63% | High-temperature requirement (≥180°C) |
4-Amino-2-chloro-6,7-dimethoxyquinazoline | NaNO₂/HCl | Diazotization | 40-45% | Thermal instability of diazonium salt |
The introduction of the piperazine moiety represents the pivotal bond-forming step in synthesizing 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine. Nucleophilic aromatic substitution (SNAr) between 4-chloro-6,7-dimethoxyquinazoline and unprotected piperazine remains the most widely employed industrial method. However, this reaction faces significant challenges: (1) competitive dialkylation leading to bis-quinazoline piperazine bridged impurities, and (2) poor solubility of the hydrochloride salt product in conventional solvents [6]. Process innovations have addressed these issues through:
Post-functionalization of the piperazine nitrogen is critical for pharmaceutical salt formation. The dimethanesulfonate salt (C₁₆H₂₇N₅O₈S₂) exhibits superior crystallinity for purification, achieved by reacting the free base with methanesulfonic acid in ethanol/water (3:1) at 0-5°C. This yields high-purity (>99.5% HPLC) material suitable for pharmaceutical intermediates [5] [7]. Similarly, the dihydrochloride dihydrate form (C₁₄H₁₉N₅O₂·2HCl·2H₂O, MW: 398.29 g/mol) is produced via HCl gas entrainment in anhydrous THF, providing a stable crystalline form that resists oxidative degradation during storage [6].
Table 2: Pharmaceutical Salt Forms of 6,7-Dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine
Salt Form | Molecular Formula | Molecular Weight (g/mol) | Key Advantage | Application Reference |
---|---|---|---|---|
Dimethanesulfonate | C₁₆H₂₇N₅O₈S₂ | 481.54 | Enhanced crystallinity | Impurity standard [7] [8] |
Dihydrochloride dihydrate | C₁₄H₁₉N₅O₂·2HCl·2H₂O | 398.29 | Improved storage stability | Doxazosin impurity G standard [6] |
Free base | C₁₄H₁₉N₅O₂ | 289.33 | Direct synthetic intermediate | API synthesis [3] |
Modern synthetic approaches prioritize sustainability through solvent replacement, atom-economical catalysis, and energy reduction. Significant advances include:
Solvent selection critically impacts sustainability metrics. Life-cycle assessment (LCA) studies reveal that replacing DMF with cyclopentyl methyl ether (CPME) reduces global warming potential by 62% due to CPME’s biobased origin and lower energy-intensive production. Similarly, 2-methyltetrahydrofuran (2-MeTHF) derived from agricultural waste offers a renewable alternative with comparable dipolarity (ε = 6.2) to classical ethereal solvents [3].
Table 3: Green Solvent Systems for Quinazoline-Piperazine Coupling
Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | PMI (Process Mass Intensity) | E-Factor |
---|---|---|---|---|---|
DMF (traditional) | 85 | 4 | 87 | 32.7 | 28.5 |
Water/TPGS-750-M | 60 | 3.5 | 92 | 8.1 | 6.3 |
2-MeTHF | 78 | 5 | 82 | 18.9 | 15.2 |
scCO₂ (biocatalytic) | 45 | 8 | 88 | 4.3 | 3.1 |
PMI: Total mass input / Mass product; E-Factor: Total waste / Mass product
Future directions focus on photoredox C-N coupling using organic photocatalysts (e.g., acridinium salts) under visible light, which demonstrates preliminary success at ambient temperature without precious metal catalysts. This emerging methodology could potentially revolutionize heterocyclic amination by merging radical chemistry with sustainable activation principles [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7